3-Mercapto-2-butanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Availability and Basic Information on 3-Mercapto-2-Butanone

3-Mercapto-2-butanone (also known as 3-巯基-2-丁酮 in Chinese) is a chemical compound classified as a ketone Human Metabolome Database (HMDB): . Several chemical suppliers offer 3-Mercapto-2-butanone for research purposes, including Sigma-Aldrich [1] and Santa Cruz Biotechnology [2]. However, information regarding its specific applications in scientific research is currently limited.

Note

Both Sigma-Aldrich and Santa Cruz Biotechnology label 3-Mercapto-2-butanone for research use only [1, 2].

Potential Research Areas for 3-Mercapto-2-Butanone

- Organic synthesis: 3-Mercapto-2-butanone's structure, containing both a ketone and a thiol group, might be of interest for researchers studying the development of novel molecules through organic synthesis. The thiol group can participate in various reactions, while the ketone carbonyl group can act as an electrophilic center.

- Biological studies: The thiol group can also be involved in interactions with biological molecules. Researchers might investigate potential applications of 3-Mercapto-2-butanone in protein or enzyme function studies.

3-Mercapto-2-butanone, also known as 2-butanone, 3-mercapto- or 3-mercaptobutan-2-one, is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 104.17 g/mol. It is characterized by a distinctive sulfurous odor and exists as a colorless to light yellow liquid at room temperature. The compound is flammable and classified as hazardous due to its potential to cause skin and eye irritation, as well as respiratory issues upon inhalation .

The primary application of 3-mercapto-2-butanone lies in flavor creation. The strong odor of the compound translates into a desirable taste profile at very low concentrations. It contributes to a "cheesy" or "meaty" character when used in food flavorings []. The exact mechanism by which this occurs is not fully elucidated, but it likely involves interaction with olfactory receptors in the nose and taste receptors on the tongue.

- Nucleophilic Addition: The thiol group can act as a nucleophile, participating in reactions with electrophiles.

- Oxidation: Under oxidative conditions, it can be converted to disulfides or sulfonic acids.

- Condensation Reactions: It can react with carbonyl compounds in the presence of acid catalysts to form thioacetals or thioethers.

These reactions highlight its versatility in organic synthesis and its potential utility in various chemical processes .

Research indicates that 3-Mercapto-2-butanone exhibits biological activity, particularly in the context of flavor and aroma compounds. It possesses antioxidant properties, which may provide benefits in food preservation. Additionally, studies have suggested that it could have antimicrobial effects, although further research is needed to fully understand its biological implications .

3-Mercapto-2-butanone can be synthesized through various methods:

- Condensation of Thiols with Ketones: This method involves reacting a suitable thiol with a ketone under acidic conditions.

- Hydrogen Sulfide Reaction: The compound can be formed by the reaction of hydrogen sulfide with butanones.

- Direct Synthesis from Butyric Acid: In some cases, it may be synthesized from butyric acid derivatives through thiolation processes.

These methods allow for the production of 3-Mercapto-2-butanone in laboratory settings and industrial applications .

3-Mercapto-2-butanone finds applications in various fields:

- Flavoring Agent: It is commonly used in the food industry for its strong sulfurous aroma, contributing to the flavor profile of certain products.

- Fragrance Industry: The compound is utilized in perfumery due to its unique scent characteristics.

- Chemical Synthesis: It serves as an intermediate in synthesizing other chemical compounds, particularly in organic chemistry .

Several compounds share structural similarities with 3-Mercapto-2-butanone. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Mercaptoethanol | Smaller molecular size; used primarily as a reducing agent. | |

| 3-Mercaptopropionic Acid | Contains a carboxylic acid group; used in biochemical applications. | |

| 4-Mercaptobutyric Acid | Similar chain length; involved in metabolic processes. |

The uniqueness of 3-Mercapto-2-butanone lies in its specific functional group arrangement, which imparts distinct sensory properties and reactivity compared to these similar compounds .

Core Chemical Properties

3-Mercapto-2-butanone is a colorless to pale yellow liquid with a molecular weight of 104.17 g/mol. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 48–49°C at 15 mmHg | |

| Density | 1.035 g/mL at 25°C | |

| Refractive Index | 1.4352 (n²⁰/D) | |

| Flash Point | 47.2°C | |

| Odor Threshold | 0.3–1.0 ppm (meaty, sulfurous) |

Its chemical reactivity is governed by the thiol (-SH) and ketone (C=O) functional groups, enabling participation in oxidation, substitution, and condensation reactions. This dual functionality makes it valuable in both flavor chemistry and organic synthesis.

Functional Group Interactions

The compound’s thiol group contributes to its volatility and reactivity, while the ketone moiety enhances stability under acidic conditions. Key interactions include:

- Oxidation: Forms disulfides (e.g., 3,3'-bis(mercapto)biphenyl) under oxidative conditions.

- Nucleophilic Substitution: Reacts with alkyl halides to form thioethers.

- Metal Chelation: Binds to transition metals, influencing redox reactions in biological systems.

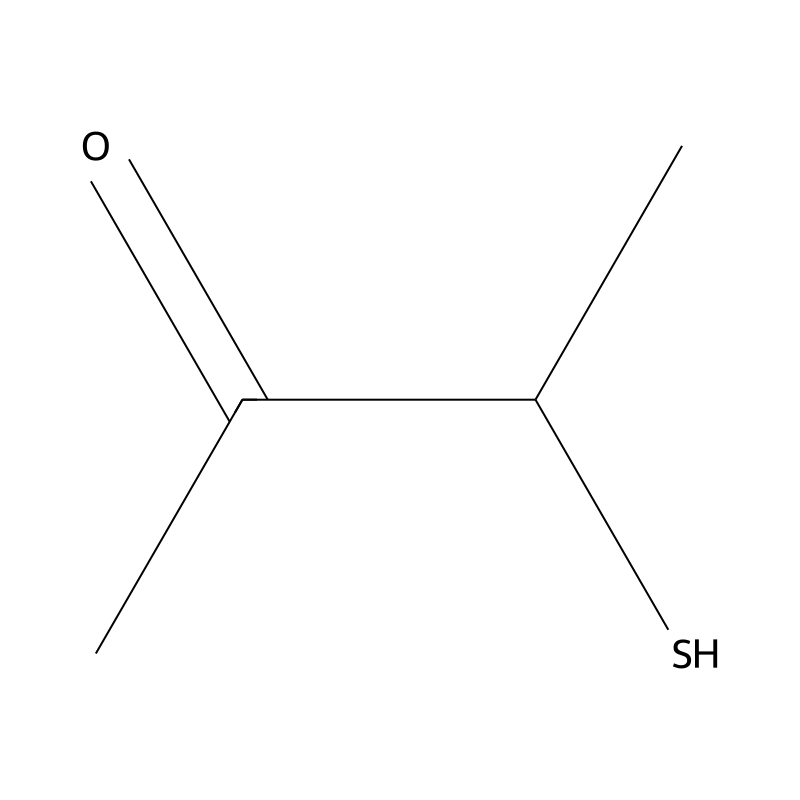

Molecular Formula and Structure (C4H8OS)

3-Mercapto-2-butanone possesses the molecular formula C4H8OS, indicating a four-carbon ketone bearing a sulfur-containing mercapto functional group [1] [2]. The compound exhibits a molecular weight of 104.171 grams per mole, as confirmed by multiple authoritative chemical databases [2] [3]. The structural arrangement consists of a ketone functional group at the second carbon position and a mercapto (thiol) group attached to the third carbon of the butane backbone [1] [4].

The three-dimensional structure can be represented through various chemical notation systems [1] [2]. The Simplified Molecular Input Line Entry System representation is CC(S)C(C)=O, which clearly illustrates the connectivity pattern of atoms within the molecule [1] [4]. The International Chemical Identifier string InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 provides a standardized computational description of the molecular structure [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C4H8OS |

| Molecular Weight (g/mol) | 104.171 |

| CAS Registry Number | 40789-98-8 |

| IUPAC Name | 3-sulfanylbutan-2-one |

| InChI | InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 |

| InChI Key | XLMPYCGSRHSSSX-UHFFFAOYSA-N |

| SMILES | CC(S)C(C)=O |

| EC Number | 255-082-2 |

| FEMA Number | 3298 |

IUPAC Nomenclature and Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-sulfanylbutan-2-one [1] [2]. This nomenclature follows established IUPAC conventions where the longest carbon chain is identified as butane, the ketone functionality at position 2 is designated by the suffix "-one," and the mercapto group at position 3 is termed "sulfanyl" according to modern IUPAC recommendations [1] [5].

The compound belongs to the class of organic compounds known as ketones, specifically characterized by a carbonyl group bonded to two carbon atoms [5]. Within the broader classification system, 3-Mercapto-2-butanone is categorized under organooxygen compounds in the super class of organic oxygen compounds [5]. The presence of the sulfur atom further classifies it within organosulfur compounds, representing a bifunctional molecule containing both ketone and thiol functional groups [5].

The Chemical Abstracts Service has assigned the registry number 40789-98-8 to this compound, providing a unique identifier within chemical literature and databases [1] [6]. The European Community number 255-082-2 serves as an additional regulatory identifier within European chemical legislation [1] [7].

Synonyms and Alternative Designations

3-Mercapto-2-butanone is known by numerous synonyms and alternative designations across different chemical nomenclature systems and regulatory frameworks [1] [6] [7]. The most commonly encountered alternative name is 2-Mercapto-3-butanone, which represents a different numbering convention for the same molecular structure [1] [6].

The compound appears in chemical literature under the systematic name 3-Mercaptobutan-2-one [6] [7]. Additional naming variations include 2-Butanone, 3-mercapto-, which follows the format preferred by Chemical Abstracts Service indexing [1] [6]. The French designation Mercapto-3 butanone-2 reflects international nomenclature variations [6] [7].

| Type | Name |

|---|---|

| Primary Name | 3-Mercapto-2-butanone |

| IUPAC Name | 3-sulfanylbutan-2-one |

| Common Alternative | 2-Mercapto-3-butanone |

| Systematic Name | 3-Mercaptobutan-2-one |

| Trade Name | FEMA 3298 |

| CAS Name | 2-Butanone, 3-mercapto- |

| Chemical Abstract Name | Mercapto-3 butanone-2 |

| Alternative Form | 3-mercapto-2-butanon |

Regulatory and commercial identifiers include FEMA number 3298, designated by the Flavor and Extract Manufacturers Association [1] [6]. The compound is also referenced by various database-specific identifiers including UNII 99G79565PJ in pharmaceutical databases and ChEBI identifier CHEBI:166838 in chemical biology resources [1] [7].

Structural Isomers and Related Sulfur Compounds

3-Mercapto-2-butanone exists alongside several structural isomers that share the same molecular formula C4H8OS but differ in the arrangement of atoms [8] [9]. The primary structural isomers include 1-Mercapto-2-butanone and 4-Mercapto-2-butanone, each representing different positional arrangements of the mercapto group on the butanone backbone [8] [9].

1-Mercapto-2-butanone, with the IUPAC name 1-sulfanylbutan-2-one, features the mercapto group attached to the terminal carbon adjacent to the ketone functionality [8] [10]. This isomer exhibits the same molecular weight of 104.171 grams per mole but demonstrates different chemical and physical properties due to the altered positioning of the thiol group [8] [11].

4-Mercapto-2-butanone, systematically named 4-sulfanylbutan-2-one, carries CAS registry number 34619-12-0 and represents another positional isomer where the mercapto group occupies the terminal position of the carbon chain [9] [12]. This compound has been assigned FEMA number 3357 and JECFA number 559, indicating its recognition in flavor and food additive applications [9].

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Mercapto-2-butanone | 3-sulfanylbutan-2-one | 40789-98-8 | C4H8OS | 104.171 |

| 1-Mercapto-2-butanone | 1-sulfanylbutan-2-one | Not available | C4H8OS | 104.171 |

| 4-Mercapto-2-butanone | 4-sulfanylbutan-2-one | 34619-12-0 | C4H8OS | 104.17 |

| 2-Butanone, 3-amino-4-mercapto- | 3-amino-4-sulfanylbutan-2-one | 747355-23-3 | C4H9NOS | 119.19 |

| 3,3-Dimethyl-1-sulfanylbutan-2-one | 3,3-dimethyl-1-sulfanylbutan-2-one | 88977-75-7 | C6H12OS | 132.23 |

Related sulfur-containing compounds include derivatives with additional functional groups or extended carbon chains [13] [14]. The compound 2-Butanone, 3-amino-4-mercapto- represents a more complex derivative bearing both amino and mercapto functionalities, with molecular formula C4H9NOS and CAS number 747355-23-3 [13]. Another related compound, 3,3-Dimethyl-1-sulfanylbutan-2-one, demonstrates structural variation through methyl substitution and alternative mercapto positioning, carrying molecular formula C6H12OS [14].

3-Mercapto-2-butanone exists as a clear liquid at room temperature, appearing colorless to light yellow in color [1] [2] [3]. The compound exhibits distinctive organoleptic properties that are characteristic of sulfur-containing compounds. The odor profile is described as sulfurous, onion-like, roasted, gassy, and meaty [1] [3], while the taste is characterized as meaty, roasted, sulfurous, alliaceous, with nuances of cabbage, coffee, and fatty notes [4]. These sensory characteristics make it particularly valuable as a flavor compound in food applications, where it contributes to meat-like flavoring profiles [1] [2].

Thermodynamic Properties

Boiling Point (48-49°C/15 mmHg) and Melting Point

The compound demonstrates specific boiling characteristics under reduced pressure conditions. The boiling point is 48-49°C at 15 mmHg [1] [2] [3], which is significantly lower than typical atmospheric pressure boiling points. This reduced pressure boiling point indicates the compound's volatility and thermal sensitivity. Under standard atmospheric pressure conditions, the calculated boiling point is approximately 142°C [5], though some sources report variations ranging from 140-162°C at 760 mmHg [6].

The melting point of 3-Mercapto-2-butanone is not definitively established in the literature, with most sources reporting it as "not available" or "not determined" [7] [6]. However, one source indicates a melting point of 50°C at 2400 Pa [8], suggesting potential polymorphic behavior or measurement under specific conditions.

Density (1.035 g/mL) and Specific Gravity (1.015)

The compound exhibits a density of 1.035 g/mL at 25°C [1] [2] [3], indicating it is slightly denser than water. The specific gravity is reported as 1.015 [1] [2] [3], which represents the ratio of the compound's density to that of water at a reference temperature. This difference between density and specific gravity values may be attributed to different measurement conditions or reference standards used in the determinations.

Thermodynamic Properties Table:

| Property | Value | Source |

|---|---|---|

| Enthalpy of Formation (gas phase) | -205.27 kJ/mol | Joback Method [9] |

| Enthalpy of Vaporization | 37.59 kJ/mol | Joback Method [9] |

| Enthalpy of Fusion | 8.23 kJ/mol | Joback Method [9] |

| Gibbs Free Energy of Formation | -119.17 kJ/mol | Joback Method [9] |

| Critical Temperature | 617.59 K | Joback Method [9] |

| Critical Pressure | 4646.65 kPa | Joback Method [9] |

| Critical Volume | 0.314 m³/kmol | Joback Method [9] |

Spectroscopic Properties

Refractive Index (n20/D 1.4352)

The refractive index of 3-Mercapto-2-butanone is 1.4352 at 20°C using the sodium D-line [1] [2] [3]. This optical property provides important information about the compound's molecular structure and intermolecular interactions. The refractive index falls within the typical range for organic sulfur compounds and is consistent with the compound's molecular composition and density.

Mass Spectrometry Characteristics

Mass spectrometry analysis of 3-Mercapto-2-butanone reveals characteristic fragmentation patterns typical of mercapto ketones. The molecular ion peak appears at m/z 104, corresponding to the molecular weight of the compound [10]. The fragmentation pattern includes loss of the mercapto group (-SH, mass 33) and various alkyl fragments, which are useful for structural identification and quantitative analysis.

Gas Chromatography Retention Indices

Gas chromatography retention indices provide valuable information for compound identification and analytical method development. The retention indices vary significantly depending on the column type and conditions used:

Gas Chromatography Retention Indices:

| Column Type | Active Phase | Retention Index | Column Description |

|---|---|---|---|

| Non-polar columns | ZB-5 | 820 | Non-polar [11] |

| Non-polar columns | BPX-5 | 837 | Non-polar [11] |

| Non-polar columns | CP Sil 8 CB | 821 | Non-polar [11] |

| Non-polar columns | DB-5 | 817 | Non-polar [11] |

| Polar columns | FFAP | 1282 | Polar [12] [13] |

| Polar columns | CP-Wax 58CB | 1295 | Polar [14] |

| Polar columns | DB-Wax | 1282 | Polar [13] |

The significant difference in retention indices between non-polar (817-837) and polar columns (1282-1295) reflects the compound's polar nature due to both the ketone and thiol functional groups [12] [14] [11] [13].

Chemical Reactivity and Stability

pKa Value (8.38±0.10)

The pKa value of 3-Mercapto-2-butanone is 8.38±0.10 [1] [2] [3], which indicates the compound is a weak acid. This acidity is attributed to the thiol group (-SH), which can donate a proton to form the corresponding thiolate anion. The pKa value suggests that at physiological pH (approximately 7.4), the compound exists predominantly in its protonated form, though a small fraction will be deprotonated.

LogP Value (0.67)

The logarithm of the partition coefficient (LogP) is 0.67 [1] [2] [3], indicating moderate lipophilicity. This value suggests that the compound has a slight preference for the organic phase over the aqueous phase, which is consistent with its solubility profile being slightly soluble in water but more soluble in organic solvents such as ethanol and ether [8].

Functional Group Behavior

The compound contains both ketone and thiol functional groups, which significantly influence its chemical reactivity. The thiol group (-SH) is particularly reactive and can undergo various chemical transformations including:

- Oxidation reactions to form disulfide bonds

- Nucleophilic reactions with electrophiles

- Metal coordination through sulfur atom binding

- Hydrogen bonding interactions

The ketone group (C=O) provides additional reactivity through:

- Carbonyl addition reactions

- Enolate formation under basic conditions

- Reduction reactions to form secondary alcohols

Comprehensive Properties Summary:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₈OS | [1] [2] [3] |

| Molecular Weight | 104.17 g/mol | [1] [2] [3] |

| Boiling Point | 48-49°C/15 mmHg | [1] [2] [3] |

| Density | 1.035 g/mL at 25°C | [1] [2] [3] |

| Refractive Index | 1.4352 (n20/D) | [1] [2] [3] |

| Flash Point | 117°F (47.2°C) | [1] [4] |

| Vapor Pressure | 6.25 mmHg at 25°C | [4] |

| pKa | 8.38±0.10 | [1] [2] [3] |

| LogP | 0.67 | [1] [2] [3] |

| Light Sensitivity | Light sensitive | [1] [2] [3] |

| Storage Temperature | 2-8°C | [15] [16] |

Physical Description

XLogP3

Density

GHS Hazard Statements

H226 (11.61%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (88.39%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (99.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index